(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a cinnamylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the cinnamylthio group: This step involves the reaction of the oxadiazole intermediate with cinnamyl chloride in the presence of a base to form the cinnamylthio derivative.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the cinnamylthio-oxadiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring and the cinnamylthio group can be oxidized under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing thiophene and oxadiazole rings.
Mechanism of Action
The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): A thiophene derivative used in organic electronics.
Uniqueness
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its structural features, including the cinnamylthio group, the oxadiazole ring, and the thiophene ring. This combination imparts distinct electronic and chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(14-9-5-10-23-14)18-12-15-19-20-17(22-15)24-11-4-8-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,18,21)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHZGPODNOLCB-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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